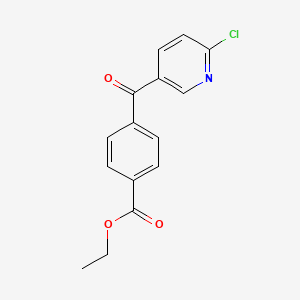

2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine

Description

2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine is a pyridine derivative featuring a chloro substituent at the 2-position and a 4-ethoxycarbonylbenzoyl group at the 5-position of the pyridine ring. This compound is part of a broader class of substituted pyridines with applications in medicinal chemistry and agrochemical research. The ethoxycarbonylbenzoyl moiety introduces both ester and aromatic functionalities, influencing its electronic properties, solubility, and reactivity. Its synthesis typically involves coupling reactions or nucleophilic substitutions, as inferred from analogous methods described for structurally related compounds .

Properties

IUPAC Name |

ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-5-3-10(4-6-11)14(18)12-7-8-13(16)17-9-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDSPYFTYAWREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469850 | |

| Record name | Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727409-20-3 | |

| Record name | Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a chloro group at the 2-position and an ethoxycarbonylbenzoyl group at the 5-position of the pyridine ring, which contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C15H14ClNO3

- Molecular Weight : 293.73 g/mol

- IUPAC Name : this compound

- CAS Number : 727409-20-3

Biological Activity

Research indicates that this compound exhibits several significant biological activities, primarily through its interactions with various biological macromolecules. The following sections detail these activities and relevant findings.

The precise mechanisms of action for this compound are still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors, influencing various biochemical pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects.

In Vitro Studies

-

Anticancer Activity :

- A study demonstrated that derivatives of pyridine compounds, including those similar to this compound, exhibited cytotoxic effects against gastric cancer cell lines (SGC-7901) with IC50 values indicating effective inhibition of cell growth .

- The compound's structural features may enhance its ability to inhibit telomerase activity, a target in cancer therapy.

-

Enzyme Inhibition :

- Ongoing research focuses on the compound's binding affinity with various enzymes. The results could provide insights into its potential as a therapeutic agent in diseases where enzyme dysregulation is a factor.

Case Studies and Applications

Several case studies have explored the biological implications of compounds similar to this compound:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-3-(4-methoxycarbonylbenzoyl)pyridine | Methoxy group instead of ethoxy | Different reactivity due to methoxy substituent |

| 2-Chloro-3-(4-acetylbenzoyl)pyridine | Acetyl group instead of ethoxycarbonyl | Alters chemical properties and applications |

| 2-Chloro-3-(4-carboxybenzoyl)pyridine | Carboxy group present | Significant impact on solubility and reactivity |

These comparisons highlight how variations in functional groups can influence biological activity and therapeutic potential.

Comparison with Similar Compounds

Structural Analogues

Key substituent variations distinguish 2-chloro-5-(4-ethoxycarbonylbenzoyl)pyridine from related compounds:

Substituent Impact :

- Electronic Effects : The ethoxycarbonyl group in the target compound is electron-withdrawing, reducing electron density on the pyridine ring compared to alkyl or alkoxy substituents (e.g., propyl, hexyl, or ethoxy groups) .

- Solubility: The ester group enhances polarity, likely improving solubility in polar solvents relative to nonpolar alkyl-substituted analogues .

- Reactivity : The ethoxycarbonylbenzoyl group may increase susceptibility to hydrolysis under acidic or basic conditions, unlike inert alkyl chains .

Physicochemical Properties

Comparative data from synthesized derivatives () reveal:

- Melting Points : Alkyl-substituted pyridines (e.g., propyl, hexyl) exhibit lower melting points (268–287°C) than the target compound, which is expected to have a higher melting point due to stronger intermolecular interactions from the ester group.

- NMR Shifts : The ¹H NMR of 2-chloro-5-(2-methoxyphenyl)pyridine (δ 7.2–8.5 ppm for aromatic protons) contrasts with the target compound, where the ethoxycarbonyl group would deshield adjacent protons, shifting signals downfield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.